Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(6-methylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFKQJQJSLRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reductive Amination
Reductive amination represents one of the most versatile methods for introducing amino functionality to carbonyl compounds. This approach could be applied to the synthesis of our target compound using appropriate precursors.
Based on established protocols, the process typically involves:
- Reaction of a suitable carbonyl compound with an amine in the presence of hydrogen and a transition metal catalyst
- Formation of an imine intermediate
- Reduction of the imine to the corresponding amine
The reaction conditions typically employ:
- Temperature range: 15-180°C, preferably 30-170°C, most preferably 70-160°C
- Hydrogen pressure: 20-100 bar, preferably 25-80 bar, most optimally 40-75 bar
- Catalysts: Typically suspended Pd/C catalysts
This approach has been successfully used for preparing various alkylated amines as shown by industrial examples where high conversion rates (>95%) have been achieved.
Selective Reductive Amination for Piperidine Derivatives
For the synthesis of substituted piperidines, reductive amination can be conducted under carefully controlled conditions. The following example demonstrates this approach:
Table 2: Example Reaction Parameters for Reductive Amination of Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Catalyst | 10% Pd/C (water content: ~50%) |
| Reaction temperature | 90-120°C |
| Hydrogen pressure | 40-75 bar |
| Reaction time | 2-4 hours |
| Typical yield | 80-95% |
This method has been successfully applied to the synthesis of N-ethyl-N,N-diisopropylamine with yields exceeding 94% and high purity.
Organometallic Approaches to 2,6-Disubstituted Piperidines
Copper-Catalyzed Coupling Reactions
One potential approach to synthesizing our target compound involves copper-catalyzed coupling reactions. This methodology has been successfully employed in the synthesis of 5-methylene-2-substituted piperidines, which could be adapted for the preparation of 2,6-disubstituted derivatives.
The general procedure involves:
- Reaction of protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis
- Cyclization using sodium hydride to yield enantiomerically enriched 5-methylene piperidines in good yields (55%-85%)
- Subsequent functionalization to introduce the desired substituents
Synthesis via 6-Oxoamino Acid Derivatives
Another promising approach involves the formation of 2,6-disubstituted piperidines through reductive cyclization of 6-oxoamino acid derivatives. This method, described by Davis and colleagues, proceeds through:
- Preparation of an aldehyde precursor by reduction of the corresponding ester
- Formation of a sulfinimine intermediate
- Introduction of a nitrile group using reagents such as Et₂AlCN
- Acidic treatment resulting in sulfinyl group removal, nitrile hydrolysis, deprotection, and cyclization
- Stereoselective reduction to yield the desired piperidine derivatives
This approach has several advantages, including controlled stereoselectivity and the ability to introduce various substituents at both the 2- and 6-positions.
Cyclization Strategies for Piperidine Ring Formation
Ring-Closing Metathesis Approach
Ring-closing metathesis (RCM) offers another viable strategy for constructing the piperidine core structure. Based on the work by Sun and colleagues, this approach involves:
- Allylation of a suitable precursor
- N-allylation to produce a secondary amine
- Protection and ring-closing metathesis to yield an unsaturated pipecolate
- Regioselective reduction to provide the desired piperidine framework
This methodology has been shown to produce excellent yields and could be modified to incorporate the specific substituents required for our target compound.
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization represents another valuable approach to constructing substituted piperidines. According to research by Harrity and colleagues, this methodology involves:
- Preparation of enantiomerically pure monosubstituted aziridine precursors
- Cycloaddition reaction with a palladium-trimethylenemethane complex
- Formation of 5-methylene piperidines in excellent yields
This approach offers the advantage of high stereoselectivity and could potentially be adapted for the synthesis of our target compound.
Analytical Considerations
Characterization of this compound typically involves several analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation
- Mass Spectrometry : Confirms molecular weight and fragmentation pattern
- Infrared Spectroscopy : Identifies key functional groups
- Collision Cross-Section Analysis : As shown in Table 1, provides additional confirmation of structure
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Key Differences
Physicochemical Properties
- Lipophilicity : The piperidine-based compound exhibits higher lipophilicity (predicted logP ~2.5) compared to pyridine (logP ~1.8) and pyrrolidine (logP ~1.2) analogues due to its saturated ring and methyl substituent.
- Solubility: The dimethylaminoethyl group enhances water solubility in polar solvents (e.g., ethanol, DMSO), whereas sulfonamide-containing analogues () show reduced solubility due to bulky aromatic systems .
- Crystal Packing : Piperidine and pyridine derivatives (e.g., ) form stable crystals via π-π stacking and hydrogen bonding, critical for pharmaceutical formulation .
Biological Activity
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, a compound classified under piperidine derivatives, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:
This chemical formula indicates the presence of two nitrogen atoms within the piperidine ring, contributing to its biological interactions.
1. Receptor Interaction
The compound has shown significant interaction with various neurotransmitter receptors. For instance, it exhibits affinity for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Activation of these receptors may lead to enhanced synaptic transmission and neuroprotection.
2. Cell Cycle Modulation
Research indicates that this compound can induce cell cycle arrest in cancer cells. A study demonstrated that treatment with this compound resulted in G2/M phase arrest in A375 melanoma cells, leading to increased apoptosis rates. The apoptotic population significantly increased from 4.3% to 61.4% after 48 hours of treatment, indicating potent antitumor activity .
3. Inhibition of Metastasis
The compound has been shown to inhibit the migration of cancer cells through modulation of the PI3K/NF-κB signaling pathway. Specifically, it significantly reduced the expression of matrix metalloproteinase-9 (MMP-9), a key player in cancer cell invasion and metastasis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticancer Properties
In a controlled study involving A375 melanoma cells, this compound was administered at varying concentrations (0.2–1 μM). The results indicated a dose-dependent inhibition of cell migration and significant cell apoptosis, suggesting its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the compound's neuroprotective capabilities against neurodegeneration models. The results suggested that this compound could enhance neuronal survival under stress conditions by modulating cholinergic signaling pathways .
Q & A
Q. What are the common synthetic routes for preparing Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, and what key reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amination, or reductive amination. Key steps include:
- Alkylation of pyridine derivatives : Reacting 6-methylpiperidine with halogenated intermediates (e.g., bromoethyl-dimethylamine) in polar aprotic solvents like DMF or DMSO, often requiring bases (e.g., K₂CO₃) to deprotonate intermediates .
- Catalytic amination : Palladium- or copper-catalyzed coupling reactions for nitrogen functionalization, with strict temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Optimization Parameters :
Q. How can spectroscopic techniques (NMR, IR, MS) effectively characterize the structural features of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃; δ 20–25 ppm for C-CH₃) and piperidine/amine protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 184.18) and fragmentation patterns .
Q. Example Spectral Data :
| Technique | Key Peaks/Features | Structural Insight | Reference |
|---|---|---|---|
| ¹³C NMR | δ 45.2 (N-CH₂), δ 55.8 (N-CH₃) | Confirms dimethylamine moiety | |
| IR | 3350 cm⁻¹ (N-H stretch) | Verifies secondary amine |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
- Waste Disposal : Segregate waste into halogenated/organic containers; avoid aqueous disposal due to potential amine reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to validate activity thresholds .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) to identify critical functional groups .
Q. What computational modeling approaches are suitable for predicting environmental fate or biodegradation pathways?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives based on logP and molecular weight .
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict adsorption/leaching potential .
- Density Functional Theory (DFT) : Calculate reaction pathways for oxidative degradation (e.g., hydroxyl radical attack) .
Q. Example Prediction :
| Property | Computational Tool | Predicted Value | Reference |
|---|---|---|---|
| Biodegradation (t₁/₂) | EPI Suite | 28–35 days | |
| Soil Adsorption (Koc) | QSAR | 120 L/kg |
Q. How can the catalytic activity of metal complexes derived from this compound be optimized?
Methodological Answer:
- Ligand-Metal Ratio Screening : Test 1:1 vs. 2:1 (ligand:metal) ratios to maximize coordination efficiency .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to enhance metal-ligand binding .
- Additive Screening : Add Lewis acids (e.g., ZnCl₂) to stabilize transition states in catalytic cycles .
Q. Case Study :
| Metal Complex | Application | Turnover Frequency (TOF) | Reference |
|---|---|---|---|
| Cu(II) | Oxidation catalysis | 450 hr⁻¹ | |
| Pd(0) | Cross-coupling | 1200 hr⁻¹ |
Q. What experimental design principles are critical for studying reaction kinetics involving this compound?
Methodological Answer:
- Time-Resolved Sampling : Collect aliquots at 5–10 min intervals to track intermediate formation .
- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., anthracene) for quantification .
- Statistical Modeling : Apply pseudo-first-order kinetics or Michaelis-Menten models to derive rate constants .
Q. Example Design :
| Variable | Level Tested | Outcome Measure | Reference |
|---|---|---|---|
| Temperature | 25°C, 50°C, 75°C | Arrhenius activation energy | |
| Substrate Loading | 1 mM, 5 mM, 10 mM | Rate saturation threshold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
